1-Methylazepan-4-amine

Übersicht

Beschreibung

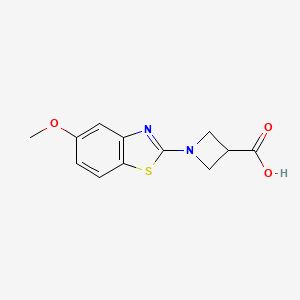

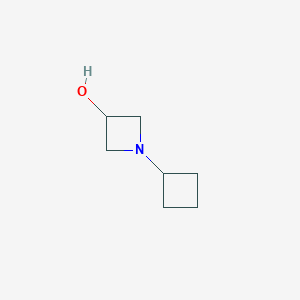

1-Methylazepan-4-amine, also known as MAA, is a compound with the molecular formula C7H16N2. It is a methyl derivative of Azepan-4-one and is used as a synthetic intermediate in the synthesis of various other compounds .

Synthesis Analysis

Amines can be synthesized by various methods. One common method is the reduction of nitriles or amides . For instance, amines can be synthesized by an S N 2 reaction between a 1° or 2° alkyl halide and the nucleophilic azide anion (N3-) to produce an alkyl azide .Molecular Structure Analysis

The molecular weight of 1-Methylazepan-4-amine is 128.22 g/mol. In the 1H NMR spectrum, the hydrogens attached to an amine typically appear at 2.3-3.0 ppm . These hydrogens are deshielded by the electron-withdrawing effects of nitrogen and appear downfield in an NMR spectra compared to alkane hydrogens .Chemical Reactions Analysis

Amines, including 1-Methylazepan-4-amine, can act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Since they are bases, amines will react with acids to form salts soluble in water .Physical And Chemical Properties Analysis

Amines have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Since they are bases, amines will react with acids to form salts soluble in water .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Process Design

- Chemical Engineering in API Synthesis : The role of chemical engineering in optimizing the productivity of active pharmaceutical ingredients (APIs) is exemplified in a study involving the synthesis of benzazepine heterocyclic compounds. The study focuses on a kinetic model of reactions, highlighting the importance of efficient process optimization in API synthesis (Grom et al., 2016).

Green Chemistry

- Azepanium Ionic Liquids : Azepane, a seven-member alicyclic secondary amine, has been used to synthesize a new family of room temperature ionic liquids. This research is significant for its potential to mitigate disposal issues associated with coproducts of diamine production in the polyamide industry (Belhocine et al., 2011).

Synthetic Chemistry

- Synthesis of Triazolo-Annulated Heterocycles : 1,2,3-Triazole-4(5)-amines have been identified as efficient building blocks in the synthesis of various heterocycles, demonstrating their significance in synthetic and biomedical research (Syrota et al., 2022).

- Amine Oxidase-Inspired Catalysis : A practical synthesis of 1,2,4-triazoles using an amine oxidase-inspired catalysis has been reported, highlighting its application in pharmaceuticals, agrochemicals, and material science (Thorve et al., 2023).

Material Science

- Biobased Amines in Material Chemistry : A study discusses the synthesis and applications of biobased primary and secondary amines in material chemistry. These amines are crucial monomers for the creation of polymers used in various industries (Froidevaux et al., 2016).

Eigenschaften

IUPAC Name |

1-methylazepan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-5-2-3-7(8)4-6-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRZFDLVKYYDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680584 | |

| Record name | 1-Methylazepan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylazepan-4-amine | |

CAS RN |

933741-93-6 | |

| Record name | 1-Methylazepan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1421996.png)

![methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate](/img/structure/B1422001.png)

![{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1422003.png)

![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)

![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)